molecular formula C12H18O10 B13425055 Isosorbide 5-beta-D-Glucuronide

Isosorbide 5-beta-D-Glucuronide

Cat. No.: B13425055
M. Wt: 322.26 g/mol
InChI Key: TUXHDJLUUMEHAE-UNOXEBRKSA-N
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Description

Isosorbide 5-beta-D-Glucuronide is a chemical compound derived from isosorbide, a bicyclic compound that is commonly used in the pharmaceutical industry. This compound is known for its potential applications in various fields, including medicine and chemistry. It is a glucuronide conjugate of isosorbide mononitrate, which is used as a vasodilator in the treatment of angina pectoris.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide 5-beta-D-Glucuronide typically involves the glucuronidation of isosorbide mononitrate. This process can be carried out using glucuronic acid or its derivatives under specific reaction conditions. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of the glucuronic acid moiety to the isosorbide mononitrate molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a multi-step process that includes the synthesis of isosorbide mononitrate followed by its glucuronidation. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are optimized to maximize the efficiency of the glucuronidation process.

Chemical Reactions Analysis

Types of Reactions

Isosorbide 5-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Isosorbide 5-beta-D-Glucuronide has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Isosorbide 5-beta-D-Glucuronide involves its conversion to isosorbide mononitrate, which acts as a prodrug for nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles of blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates the vasodilatory effects.

Comparison with Similar Compounds

Similar Compounds

    Isosorbide Mononitrate: A vasodilator used in the treatment of angina pectoris.

    Isosorbide Dinitrate: Another vasodilator with similar applications.

    Nitroglycerin: A well-known vasodilator used for the treatment of angina and heart failure.

Uniqueness

Isosorbide 5-beta-D-Glucuronide is unique due to its glucuronide conjugate structure, which may influence its pharmacokinetics and pharmacodynamics. The glucuronidation process can enhance the solubility and excretion of the compound, potentially leading to different therapeutic effects compared to its parent compounds.

Properties

Molecular Formula

C12H18O10

Molecular Weight

322.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1

InChI Key

TUXHDJLUUMEHAE-UNOXEBRKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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